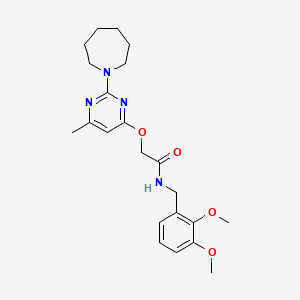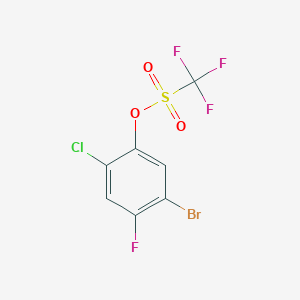
Trifluorométhanesulfonate de 5-bromo-2-chloro-4-fluorophényle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their derivatization, which can provide insights into the chemical behavior and properties of similar trifluoromethanesulfonate esters. For instance, the derivatization of carboxylic acids using a bromophenacyl triflate reagent suggests that trifluoromethanesulfonate esters can be used to enhance the detection of various functional groups in analytical chemistry .
Synthesis Analysis
The synthesis of related compounds involves the reaction of brominated and fluorinated aromatic compounds with phosphites or sulfonic acids. For example, the preparation of 4'-bromophenacyl triflate is achieved by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide, yielding a 66% product . Similarly, the synthesis of fluorophenyl and dichlorophenyl phosphonate esters is performed through photo-induced reactions, indicating that halogenated aromatic compounds can be reactive under certain conditions .
Molecular Structure Analysis
While the exact molecular structure of "5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate" is not analyzed in the provided papers, the vibrational spectra of halogenated cytosines have been studied using density functional theory (DFT) calculations. These studies show how halogen substituents can affect the vibrational frequencies of aromatic compounds, which could be extrapolated to understand the molecular structure of the compound .
Chemical Reactions Analysis
The chemical reactivity of similar compounds is highlighted in the papers. For instance, the reactivity of carboxylate salts with bromophenacyl triflate suggests that trifluoromethanesulfonate esters can act as effective alkylating agents . Additionally, the selective synthesis of phosphonate esters via photo reaction demonstrates the potential for halogenated aromatic compounds to undergo substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate" can be inferred from the properties of related compounds. The stability of 4'-bromophenacyl triflate for 3-6 months indicates that trifluoromethanesulfonate esters can have good shelf lives under proper conditions . The influence of reaction conditions on the conversion and selectivity of the synthesis of phosphonate esters suggests that temperature, time, and molar ratios are critical factors in determining the physical and chemical behavior of these compounds .
Applications De Recherche Scientifique
Recherche pharmaceutique
Dans le monde dynamique de la recherche pharmaceutique, le trifluorométhanesulfonate de 5-bromo-2-chloro-4-fluorophényle se distingue comme un élément fondamental dans la synthèse de candidats médicaments innovants. Sa composition chimique distincte permet le développement de thérapies ciblées qui traitent un large éventail de problèmes de santé, des troubles neurologiques aux maladies métaboliques .
Innovation agrochimique
Le secteur agricole bénéficie également des propriétés exceptionnelles du this compound. Ce composé sert de précurseur précieux dans la synthèse d'agents de protection des cultures de pointe, contribuant au développement de pesticides puissants et sélectifs .
Synthèse chimique
Au-delà des domaines des produits pharmaceutiques et des produits agrochimiques, le this compound trouve sa place comme un outil polyvalent dans le monde de la synthèse chimique. Sa structure moléculaire et sa réactivité distinctes en font un réactif précieux dans la création de nouveaux composés et matériaux aux propriétés adaptées .
Science des matériaux
La structure moléculaire unique du this compound, qui présente une combinaison de brome, de chlore, de fluor et d'un groupe trifluorométhanesulfonate, lui confère des propriétés exceptionnelles qui en font un outil recherché par les scientifiques et les chercheurs dans le domaine de la science des matériaux .
Science de l'environnement
Compte tenu de sa réactivité et de sa sélectivité, le this compound peut être utilisé en science de l'environnement pour la détection et la quantification de divers polluants environnementaux .
Recherche biochimique
En recherche biochimique, le this compound peut être utilisé comme précurseur pour la synthèse de divers produits biochimiques, contribuant à la compréhension des systèmes biologiques .
Mécanisme D'action
Target of Action
It is known that this compound is used as a reagent in the suzuki-miyaura coupling reaction , which suggests that its targets could be various organoboron compounds used in this reaction.
Mode of Action
In the context of the Suzuki-Miyaura coupling reaction, 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate likely acts as an electrophile. It would interact with the organoboron reagents, which act as nucleophiles, to form new carbon-carbon bonds .
Biochemical Pathways
In the context of its use in the suzuki-miyaura coupling reaction, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate’s action would be the formation of new carbon-carbon bonds in the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloro-4-fluorophenyl trifluoromethanesulphonate are likely influenced by various environmental factors such as temperature, pH, and the presence of other reagents. For instance, the Suzuki-Miyaura coupling reaction typically requires a palladium catalyst and a base .
Propriétés
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O3S/c8-3-1-6(4(9)2-5(3)10)16-17(14,15)7(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBOGESYNNJGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

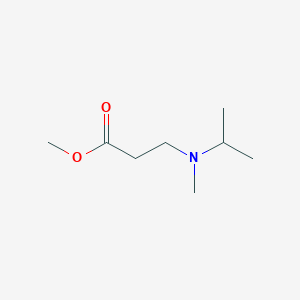
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,5-dimethylbenzamide](/img/structure/B2526199.png)
![2-(2-Chloroethyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2526201.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2526203.png)
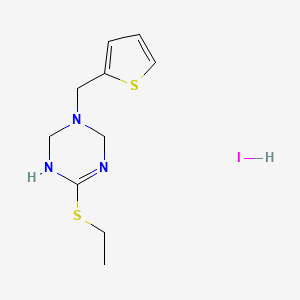

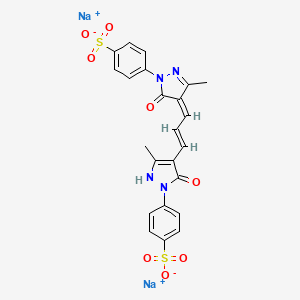
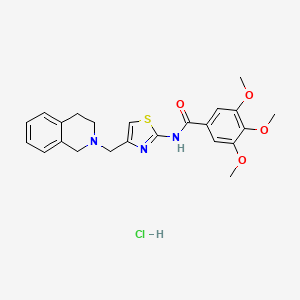
![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)

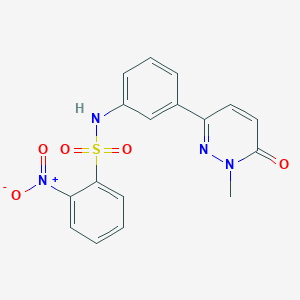
![2-[[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2526218.png)
